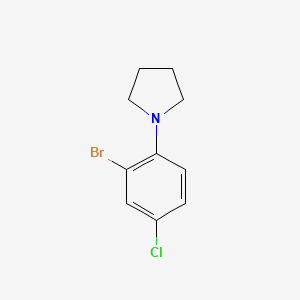

1-(2-Bromo-4-chlorophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

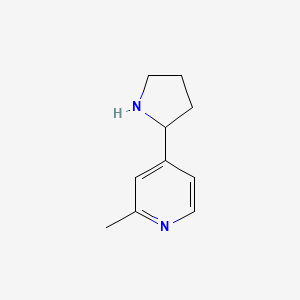

“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrClN . It has a molecular weight of 260.56 . The compound is in liquid form .

Synthesis Analysis

The synthesis of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified by column chromatography or recrystallization to obtain "1-(2-bromo-4-chlorophenethyl)pyrrolidine".Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The compound contains a bromine atom and a chlorine atom attached to the phenyl group .Physical And Chemical Properties Analysis

“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a liquid compound . It has a molecular weight of 260.56 . The InChI code for the compound is 1S/C11H11BrClNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 .Scientific Research Applications

Pharmaceutical Research Intermediate for Synthesis

“1-(2-Bromo-4-chlorophenyl)pyrrolidine” serves as a key intermediate in the synthesis of certain pharmaceuticals. For example, it is significant in the production of chlorfenapyr, an insecticide and acaricide with low toxicity .

Material Science Chemical Synthesis

In material science, this compound could be involved in the development of new materials through chemical synthesis, leveraging its unique structure for innovative applications .

Antibacterial Agents Scaffold for Drug Development

The pyrrolidine scaffold is versatile in drug discovery, particularly for developing novel antibacterial agents. The substitution pattern on the pyrrolidine ring can significantly affect antibacterial activity .

Enzyme Inhibition Core Skeletons in Medicinal Chemistry

Pyrrolidine core skeletons are crucial in medicinal chemistry for enzyme inhibition. Derivatives of pyrrolidine have been shown to inhibit enzymes like DPP-IV, which is important in diabetes treatment .

5. Analytical Chemistry: Chromatography and Mass Spectrometry Compounds like “1-(2-Bromo-4-chlorophenyl)pyrrolidine” may be used as standards or reagents in chromatography and mass spectrometry to identify or quantify other substances .

Biopharma Production Controlled Environment Solutions

In biopharma production, this compound could be used within controlled environment solutions, possibly as a reagent or catalyst in the synthesis of therapeutic drugs .

Advanced Battery Science Electrolyte Components

The structural properties of pyrrolidine derivatives might make them suitable as components in electrolytes for advanced battery technologies .

Life Science Research Resource Development

Lastly, “1-(2-Bromo-4-chlorophenyl)pyrrolidine” could be utilized in life science research for developing new resources or testing methodologies .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLMUKOIACDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742724 |

Source

|

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352630-63-7 |

Source

|

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)